molecular formula C23H30N2O2 B6618931 tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate CAS No. 1803582-04-8

tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate

Cat. No. B6618931
CAS RN: 1803582-04-8
M. Wt: 366.5 g/mol
InChI Key: BVTKAKUBBDISOM-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is a synthetic organic compound with a molecular formula of C19H26N2O2. It is a derivative of carbamate, and is used in a variety of applications in the field of organic chemistry. It is a white crystalline solid, with a melting point of 175 °C and a boiling point of 325 °C.

Scientific Research Applications

Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate has a variety of applications in the field of scientific research. It is used in the synthesis of a number of drugs and pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and analgesics. It is also used as a reagent in the synthesis of peptides and proteins, and in the synthesis of other organic compounds.

Mechanism of Action

Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate acts as a catalyst in the formation of peptide bonds. It is a reversible inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thromboxanes, and leukotrienes. It is also known to inhibit the enzyme phospholipase A2, which is involved in the release of arachidonic acid from membrane phospholipids.
Biochemical and Physiological Effects
Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the production of reactive oxygen species. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, it has been shown to reduce the production of cytokines, which are involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical supply companies. It is also relatively stable, and can be stored for long periods of time. However, it is toxic, and should be handled with care.

Future Directions

The potential applications of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate are far-reaching. It could be used to develop new drugs and pharmaceuticals, as well as to improve existing drugs and treatments. It could also be used to develop peptide and protein-based drugs, and to improve the synthesis of other organic compounds. In addition, it could be used to study the biochemical and physiological effects of other compounds, and to develop new methods of drug delivery.

Synthesis Methods

Tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate can be synthesized by a number of methods. One of the most commonly used methods is the reaction between tert-butyl isocyanate and 1-benzyl-4-phenylpyrrolidin-3-ylmethanol. This reaction is carried out in the presence of a catalyst, such as a Lewis acid, and the resulting product is then purified by recrystallization.

properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-14-20-16-25(15-18-10-6-4-7-11-18)17-21(20)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTKAKUBBDISOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate

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